Propylamine, hydrobromide, (R)-, (-)-
Description
The exact mass of the compound Propylamine, hydrobromide, (R)-, (-)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50596. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Propylamine, hydrobromide, (R)-, (-)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propylamine, hydrobromide, (R)-, (-)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-bromobutan-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrN.BrH/c1-2-4(6)3-5;/h4H,2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOKWOJPSCLMID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CBr)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502474 | |
| Record name | 1-Bromobutan-2-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36600-43-8 | |
| Record name | NSC50596 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50596 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromobutan-2-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Theoretical calculations on (R)-(-)-propylamine hydrobromide conformation
An In-Depth Technical Guide to the Theoretical Conformational Analysis of (R)-(-)-Propylamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The three-dimensional structure of a molecule is intrinsically linked to its chemical behavior, biological activity, and material properties. For chiral molecules such as (R)-(-)-propylamine hydrobromide, a comprehensive understanding of its conformational landscape is paramount, particularly in the fields of medicinal chemistry and materials science.[1] This technical guide provides a rigorous, in-depth framework for the theoretical calculation of the conformational preferences of (R)-(-)-propylamine hydrobromide. We delineate a complete computational workflow, from initial structure generation and exhaustive conformational searching to high-level quantum chemical analysis. The causality behind methodological choices, such as the selection of density functional theory (DFT) functionals and basis sets, is explained to provide a self-validating protocol. By synthesizing established computational techniques with expert insights, this guide serves as a practical and authoritative resource for researchers aiming to elucidate the structural dynamics of chiral ammonium salts.
Introduction: The Significance of Molecular Conformation
(R)-(-)-propylamine is a fundamental chiral building block in organic synthesis and is present in a significant percentage of pharmaceuticals and fine chemicals.[2] Its salt form, (R)-(-)-propylamine hydrobromide, combines the stereospecificity of the chiral amine with the ionic character of a hydrohalide salt, making it relevant in crystallization studies, as a precursor in materials science, and in understanding drug-receptor interactions.[1][3]
The biological activity and physical properties of such molecules are not dictated by their two-dimensional connectivity alone, but by the ensemble of three-dimensional shapes, or conformations, they adopt. These conformations, which arise from rotation around single bonds, often have different energies. The population of each conformer at a given temperature determines the molecule's overall properties. Conformational analysis, therefore, provides critical insights into molecular recognition, reaction mechanisms, and crystal packing.[4][5]
Experimental techniques like NMR spectroscopy can provide valuable data on average conformations in solution, but they often struggle to characterize individual conformers and the energetics of their interconversion.[6] Theoretical calculations, rooted in quantum mechanics, offer a powerful complementary approach.[7] They allow us to map the potential energy surface of a molecule, identify all stable low-energy conformers, and quantify their relative stabilities and geometric parameters with high precision. This guide details the robust application of these theoretical methods to (R)-(-)-propylamine hydrobromide.
Theoretical Foundations of Conformational Analysis
The goal of a computational conformational analysis is to find the minima on a molecule's potential energy surface (PES). The primary methods employed are a combination of molecular mechanics (MM) for initial exploration and more accurate quantum mechanics (QM) for refinement.
-
Molecular Mechanics (MM): MM methods are classical in nature, treating atoms as balls and bonds as springs. They are computationally inexpensive, making them ideal for rapidly scanning the vast conformational space of a molecule to identify a set of plausible low-energy structures.
-
Quantum Mechanics (QM): QM methods solve approximations of the Schrödinger equation to describe the electronic structure of the molecule.[8] They are far more accurate and provide detailed information about electronic properties, but are computationally demanding.
-
Density Functional Theory (DFT): DFT is a widely used QM method that calculates the energy of a molecule based on its electron density. It offers an excellent balance of computational cost and accuracy for most organic systems.[9] The choice of the functional (e.g., B3LYP) and the inclusion of dispersion corrections (e.g., -D3) are critical for accurately modeling non-covalent interactions, such as the hydrogen bonds crucial in our target molecule.
-
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility and yield more accurate results at a higher computational cost. For a system involving an anion (Br⁻) and hydrogen bonding, a Pople-style basis set like 6-311++G(d,p) is highly appropriate. The ++ indicates the presence of diffuse functions on both heavy atoms and hydrogens, which are essential for describing the spatially extended electron density of anions and non-covalent interactions. The (d,p) denotes polarization functions, which allow for non-spherical electron distributions and are critical for accurate geometry and energy calculations.
-
Experimental Protocol: A Validating Computational Workflow
This section details a step-by-step methodology for a comprehensive conformational analysis of (R)-(-)-propylamine hydrobromide. The protocol is designed to be a self-validating system, incorporating checks to ensure the reliability of the results.
Step 1: Initial Structure Generation
-
Construct the Ion Pair: Using a molecular modeling program (e.g., Avogadro, GaussView), build the (R)-propylammonium cation (CH₃CH₂CH₂NH₃⁺) and a bromide anion (Br⁻). Ensure the stereochemistry at the chiral center is correctly set to (R).
-
Initial Placement: Place the bromide anion in proximity to the ammonium group to facilitate the formation of a hydrogen bond (N-H···Br). The initial distance is not critical as it will be refined during optimization, but a starting point of ~2.5 Å is reasonable.
-
Pre-optimization: Perform a quick geometry optimization using a low-level method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical QM method (e.g., PM7), to obtain a reasonable starting geometry.
Step 2: Conformational Search
The conformational flexibility of the propylammonium cation arises primarily from rotation around the C1-C2 and C2-N single bonds.
-
Define Dihedral Angles: Identify the key dihedral angles for scanning. For the propylammonium cation, these are τ₁ (C3-C2-C1-N) and τ₂ (C2-C1-N-H). Due to the near-free rotation of the methyl group, its conformation is less critical but should be initially set to a staggered position.
-
Perform a Relaxed Scan: Execute a "relaxed" potential energy surface scan. This involves systematically rotating one dihedral angle (e.g., τ₁) in discrete steps (e.g., 30°) while allowing all other geometric parameters (bond lengths, angles, other dihedrals) to relax and optimize at each step. This is computationally more intensive than a rigid scan but provides a much more accurate representation of the PES.
-
Identify Minima: Analyze the resulting energy profile. The minima on this curve correspond to stable conformers. Select the unique structures from these minima for further high-level optimization. Repeat the process for the second key dihedral angle if necessary.
Step 3: High-Level QM Optimization and Verification
Each unique conformer identified in the previous step must be subjected to a rigorous QM calculation.
-
Geometry Optimization: Perform a full geometry optimization on each conformational candidate.
-
Level of Theory: A robust and well-validated choice is the B3LYP-D3(BJ) functional with the 6-311++G(d,p) basis set. The B3LYP functional is a reliable hybrid functional, and the D3(BJ) dispersion correction is crucial for accurately capturing the van der Waals forces and hydrogen bonding between the cation and the bromide anion.[9]
-
Solvation Model: If the conformation in a specific solvent (e.g., water, methanol) is of interest, include a continuum solvation model like the Polarizable Continuum Model (PCM). This is critical as solvent can significantly alter the relative energies of conformers.
-
-
Frequency Calculation: After each optimization converges, perform a vibrational frequency calculation at the same level of theory. This step is non-negotiable and serves two purposes:
-
Verification of Minima: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, meaning the structure is not a stable conformer and requires further optimization or investigation.
-
Thermodynamic Data: The frequency calculation provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy. These values are used to calculate the Gibbs free energy (G) of each conformer, which is essential for determining their relative populations.
-
Step 4: Analysis of Results
-
Calculate Relative Energies: Determine the relative energies (ΔE, ΔH, and ΔG) of all verified conformers with respect to the global minimum (the most stable conformer).
-
Determine Boltzmann Populations: Using the relative Gibbs free energies (ΔG), calculate the predicted population of each conformer i at a given temperature T (e.g., 298.15 K) using the Boltzmann distribution equation: Population(i) = e^(-ΔGᵢ / RT) / Σe^(-ΔGⱼ / RT) where R is the gas constant and the sum is over all conformers j.
-
Analyze Geometries: Compare the key geometric parameters (dihedral angles, bond lengths, N-H···Br hydrogen bond distances and angles) of the different conformers.
Visualization of the Computational Workflow
The entire process can be visualized as a logical flow, ensuring a systematic and reproducible investigation.
Caption: Computational workflow for conformational analysis.
Results and Discussion: The Conformational Landscape
Following the protocol above, one would expect to identify several low-energy conformers for the (R)-propylammonium cation, primarily defined by the rotation about the C1-C2 bond (τ₁). Similar to neutral n-propylamine, these can be described using gauche and trans (or anti) terminology.[10][11] The interaction with the bromide anion via N-H···Br hydrogen bonds will be a dominant factor in determining the final geometries and relative stabilities.
The primary conformers arise from the orientation of the C3-C2-C1-N backbone. We can label them based on the C3-C2-C1-N dihedral angle (τ₁):
-
Anti (A): τ₁ ≈ 180°
-
Gauche (G): τ₁ ≈ ±60°
For each of these backbone conformations, the bromide ion can form hydrogen bonds with different protons of the -NH₃⁺ group, leading to further subtle variations in structure and energy.
Caption: Relationship between Anti and Gauche conformers.
Quantitative Data Summary
The following table presents hypothetical but realistic data for the two primary conformers calculated at the B3LYP-D3/6-311++G(d,p) level in the gas phase. In a real study, multiple sub-conformers for each backbone type would be detailed.
| Conformer | Dihedral τ₁ (C3-C2-C1-N) | ΔG (kJ/mol) | Population (298 K) | Avg. N-H···Br Distance (Å) |
| Anti (A) | 179.5° | 0.00 | ~61% | 2.35 |
| Gauche (G) | 62.1° | 1.35 | ~39% | 2.33 |
Note: Due to chirality, the G+ and G- conformers are diastereomeric with respect to the fixed (R) center and would have slightly different energies, but are grouped here for simplicity. In practice, they should be calculated separately.
Analysis of Findings
-
Relative Stabilities: The Anti conformer, where the carbon backbone is fully extended, is often the global minimum due to minimized steric hindrance. However, the energy difference with the Gauche conformer is typically small.[11] In the case of the hydrobromide salt, attractive intramolecular interactions, such as favorable hydrogen bonding geometry with the bromide ion, can stabilize the Gauche form, making the energy gap even smaller.
-
Role of the Bromide Anion: The position of the bromide anion is critical. It will preferentially locate to maximize hydrogen bonding with the three N-H protons. The geometry of the N-H···Br bonds (distance and angle) is a key output of the calculation. Strong, near-linear hydrogen bonds are indicative of stable structures.
-
Validation Against Experimental Data: The ultimate validation of a theoretical model is comparison with experiment. The calculated vibrational frequencies can be compared to an experimental IR or Raman spectrum. Although peak positions may differ systematically, the pattern of peaks and relative intensities for the calculated Boltzmann-averaged spectrum should closely match the experimental one. If a crystal structure is available, the calculated gas-phase or solvated geometries can be compared to the solid-state conformation.[12]
Conclusion
This guide has outlined a comprehensive and scientifically rigorous protocol for the theoretical conformational analysis of (R)-(-)-propylamine hydrobromide. By combining systematic conformational searching with high-level, validated quantum chemical calculations, researchers can develop a detailed understanding of the molecule's potential energy surface. The choice of a dispersion-corrected DFT functional and an appropriate basis set with diffuse functions is critical for accurately modeling the ionic and hydrogen-bonding interactions that govern the system's behavior. The insights gained from such studies—the identity of the most stable conformers, their relative populations, and their precise geometries—are invaluable for rational drug design, understanding crystallization phenomena, and developing novel materials.
References
-
Celias, D., et al. (2003). A convenient method for the determination of the absolute configuration of chiral amines. Chirality, 15(S1), S28-S38. Available at: [Link]
-
Forrest, T. P., & S. Haché. (1981). Conformational analysis of chiral hindered amides. Canadian Journal of Chemistry, 59(11), 1640-1644. Available at: [Link]
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Di Vaira, M., et al. (2022). Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. Journal of the American Chemical Society. Available at: [Link]
-
Gladysz, J. A. (1989). Recent studies on conformational analysis and steric effects. Pure and Applied Chemistry, 61(5), 731-736. Available at: [Link]
-
Latypov, S. K., et al. (1996). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry, 61(25), 8569-8577. Available at: [Link]
-
Gomaa, M. M., & Soliman, K. A. (2024). A comprehensive investigation of expired dextromethorphan HBr drug as a carbon steel corrosion inhibitor using gravimetric, electrochemical, and theoretical computational approaches. Scientific Reports, 14(1), 1930. Available at: [Link]
-
Umeda, D., et al. (2019). Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts. Crystals, 9(3), 180. Available at: [Link]
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National Center for Biotechnology Information (n.d.). Propyl ammonium bromide. PubChem Compound Database. Retrieved from: [Link]
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University of Wisconsin-Madison, Chemistry Department (n.d.). Quantum Calculations. Chem 562: Physical Chemistry. Available at: [Link]
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Coles, S. J., et al. (2017). The molecular structure of hydrobromide salt (II). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Pápai, M. (2004). Quantum chemistry calculations. Dissertation. Available at: [Link]
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Maeda, S., et al. (2022). Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants. Accounts of Chemical Research, 55(10), 1378-1389. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023). Exploring the Organic Chemistry of N-Propylammonium Bromide in Material Science. Pharma & Chem. Available at: [Link]
-
Melosso, M., et al. (2020). Rich Collection of n-Propylamine and Isopropylamine Conformers: Rotational Fingerprints and State-of-the-Art Quantum Chemical Investigation. The Journal of Physical Chemistry A, 124(8), 1578-1587. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 3-Bromopropan-1-aminehydrobromide. PubChem Compound Database. Retrieved from: [Link]
-
Taylor & Francis Group (n.d.). Hydrobromide – Knowledge and References. Taylor & Francis Online. Retrieved from: [Link]
-
Durig, J. R., et al. (2007). Conformational and structural studies of n-propylamine from temperature dependent Raman and far infrared spectra of xenon solutions and ab initio calculations. Journal of Molecular Structure, 834-836, 359-371. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 3-Bromopropylamine hydrobromide. PubChem Compound Database. Retrieved from: [Link]
-
Imre, G. (2013). Theoretical Calculations on the Conformational/Tautomeric Equilibria for Small Molecules in Solution. Journal of Physical Chemistry & Biophysics, 3(2). Available at: [Link]
-
Paik, D., et al. (2015). Ion aggregation in high salt solutions. III. Computational vibrational spectroscopy of HDO in aqueous salt solutions. The Journal of Chemical Physics, 142(21), 212404. Available at: [Link]
-
EBSCO Information Services (2023). Spectroscopic Analysis. Chemistry Research Starters. Available at: [Link]
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National Center for Biotechnology Information (n.d.). 1-Propanaminium, N,N,N-trimethyl-, bromide (1:1). PubChem Compound Database. Retrieved from: [Link]
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Bour, P., et al. (2002). Conformation of the Dipeptide Cyclo(L-Pro-L-Pro) Monitored by the Nuclear Magnetic Resonance and Raman Optical Activity Spectra. The Journal of Physical Chemistry A, 106(31), 7305-7312. Available at: [Link]
-
Nagy, P. R., & Kégl, T. (2022). Advanced computation of enthalpies for a range of hydroformylation reactions with a predictive power to match experiments. ChemRxiv. Available at: [Link]
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- 12. mdpi.com [mdpi.com]
Solubility Characteristics and Physicochemical Profiling of Chiral Propyl-Amine Hydrobromides
Topic: Solubility characteristics of (R)-(-)-Propylamine hydrobromide in organic solvents Content Type: In-depth technical guide.
Executive Summary & Chemical Disambiguation
Note on Nomenclature: The term "(R)-(-)-Propylamine" presents a chemical paradox. Standard n-propylamine (1-aminopropane) and isopropylamine (2-aminopropane) are achiral molecules lacking a stereocenter. In the context of chiral synthesis and drug development, this designation almost invariably refers to (R)-(-)-1-Methylpropylamine (also known as (R)-(-)-sec-Butylamine ) or occasionally (R)-(-)-1,2-Diaminopropane .
Given the "hydrobromide" salt specification—common in resolution processes—this guide focuses on the solubility profile of (R)-(-)-1-Methylpropylamine Hydrobromide (
Key Physicochemical Properties
| Property | Specification |
| Chemical Name | (R)-(-)-sec-Butylamine Hydrobromide (or (R)-(-)-1-Methylpropylamine HBr) |
| Molecular Formula | |
| Chirality | (R)-Enantiomer; Levorotatory (-) |
| Salt Form | Hydrobromide (HBr) |
| Primary Utility | Chiral resolution agent, Pharmaceutical intermediate |
Solubility Profile in Organic Solvents
The solubility of amine hydrobromide salts is governed by the competition between the lattice energy of the crystal (stabilized by ionic interactions and hydrogen bonding) and the solvation energy (enthalpy of mixing).
Solvent Class Compatibility Table
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Polar Protic | Water, Methanol | Very High (>100 mg/mL) | Strong ion-dipole interactions and hydrogen bonding capability disrupt the crystal lattice effectively. |
| C1-C3 Alcohols | Ethanol, Isopropanol | High to Moderate | Solubility decreases as the alkyl chain length of the alcohol increases. Ethanol is the "Goldilocks" solvent for recrystallization (soluble hot, insoluble cold). |
| Polar Aprotic | Acetone, Acetonitrile | Moderate (Temperature Dependent) | Good solubility at elevated temperatures. Acetone is frequently used to precipitate the salt from alcoholic solutions (anti-solvent effect). |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | Soluble via ion-pairing mechanisms. Often used for extraction but less effective for bulk dissolution compared to alcohols. |
| Ethers | THF, Diethyl Ether, MTBE | Low to Insoluble | Poor solvation of the bromide anion. Often used as anti-solvents to crash out the salt. |
| Hydrocarbons | Hexane, Toluene, Heptane | Insoluble | Lack of polarity prevents disruption of the ionic lattice. |
The "Hydrobromide Effect"
In drug development, the choice between Hydrochloride (HCl) and Hydrobromide (HBr) salts is critical.
-
Lattice Energy: HBr salts generally possess lower lattice energy than HCl salts due to the larger ionic radius of the bromide ion (
) compared to chloride ( ). -
Organic Solubility: Consequently, (R)-(-)-Propylamine HBr will typically exhibit higher solubility in organic solvents (like ethanol or chloroform) than its HCl counterpart. This makes the HBr salt advantageous for processes requiring homogenous organic phases (e.g., nucleophilic substitutions in non-aqueous media).
Mechanistic Visualization: Solvation Dynamics
The following diagram illustrates the solvation shell mechanism that dictates solubility. The ammonium cation is solvated by the electronegative oxygen of the solvent, while the bromide anion requires a protic environment or a large polarizable void to be stabilized.
Figure 1: Thermodynamic pathway of amine hydrobromide dissolution. The high polarizability of the Bromide ion enhances solubility in softer organic solvents compared to chlorides.
Experimental Protocol: Determination of Solubility Curves
To ensure scientific integrity, solubility should not be estimated but measured using a Saturation Shake-Flask Method . This protocol is self-validating through the use of gravimetric analysis and refractive index verification.
Materials[1][2][3][4][5]
-
(R)-(-)-1-Methylpropylamine Hydrobromide (dried to constant weight).
-
HPLC-grade solvents (Ethanol, Acetone, Toluene).
-
Thermostatic shaker bath (
). -
0.45
PTFE syringe filters.
Step-by-Step Methodology
-
Preparation: Add excess salt solid to 10 mL of the target solvent in a sealed glass vial. Ensure visible solid remains (supersaturation).
-
Equilibration: Agitate in the thermostatic shaker for 24 hours.
-
Validation Check: If all solid dissolves, add more salt until a precipitate persists.
-
-
Filtration: Stop agitation and allow settling for 1 hour. Filter the supernatant using a pre-warmed syringe filter (to prevent crash-out during filtration).
-
Gravimetric Analysis:
-
Tare a clean, dry evaporation dish (
). -
Pipette exactly 5.0 mL of filtrate into the dish.
-
Evaporate solvent under vacuum or nitrogen stream.
-
Dry residue at
for 4 hours. -
Weigh the dish + residue (
).
-
-
Calculation:
Solubility Screening Workflow
Figure 2: Self-validating workflow for determining equilibrium solubility. The loop ensures saturation is achieved before measurement.
Applications in Chiral Resolution
The primary application of (R)-(-)-propyl-amine derivatives is in the optical resolution of chiral acids (and vice versa).
-
Principle: The solubility difference between the diastereomeric salts (e.g., (R)-Amine + (R)-Acid vs. (R)-Amine + (S)-Acid).
-
Solvent Selection:
-
Ethanol/Acetone Mixtures: Often yield the highest selectivity. The HBr salt is typically more soluble in pure ethanol, so adding acetone (as an anti-solvent) allows for fine-tuning the supersaturation point to crystallize the less soluble diastereomer selectively [1].
-
-
Recrystallization: If the optical purity is low (<95% ee), the HBr salt can be recrystallized from Isopropanol . The branched alcohol reduces solubility compared to ethanol, improving recovery yields while maintaining selectivity.
References
-
Pitré, D., & Grabitz, E. (1974). Stereoisomers of 1-(1-methyl-propylamino)-3-(4-indolyloxy)-2-propanol and salts thereof. U.S. Patent No. 3,857,857. Washington, DC: U.S. Patent and Trademark Office.
- Perry, R. H., & Green, D. W. (2007). Perry's Chemical Engineers' Handbook (8th ed.). McGraw-Hill Education. (Section on Solubility and Phase Equilibria).
-
Thermo Fisher Scientific. (2016).[1] (R)-(-)-2-Aminobutane Safety Data Sheet.
- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. John Wiley & Sons.
Sources
Troubleshooting & Optimization
Improving diastereomeric excess in (R)-(-)-Propylamine hydrobromide resolutions
Topic: Improving Diastereomeric Excess in (R)-(-)-Propylamine Hydrobromide Resolutions
A Note on Nomenclature: Unsubstituted propylamine (
Part 1: Troubleshooting Guide & FAQs
Q1: My primary crystallization is stalling at 60-70% diastereomeric excess (de). Why can't I achieve >90% de in a single pass?
Analysis: A stalled de is rarely a kinetic failure; it is usually a thermodynamic limitation. When resolving racemic amines using a chiral acid (e.g., L-tartaric acid), the system forms a pair of diastereomeric salts. If the de plateaus, you have likely encountered a solid solution —a phase behavior where the more soluble diastereomer co-crystallizes within the crystal lattice of the less soluble diastereomer.
Solution: Do not simply cool the solution further, as this will force the precipitation of the unwanted diastereomer. Instead, alter the thermodynamic landscape by changing the solvent system to one that maximizes the solubility difference (
Q2: Can I improve the de by using a mixture of resolving agents? Analysis: Yes. This is a highly effective strategy known as the Dutch Resolution approach ()[3]. By using a "family" of structurally related resolving agents (e.g., a primary mixture of L-tartaric acid doped with L-malic acid), the minor resolving agents act as highly specific nucleation inhibitors for the more soluble diastereomeric salt. Solution: Add 5-10% mol of a structurally related chiral acid to your primary resolving agent. This kinetically traps the unwanted enantiomer in the mother liquor, allowing the target (R)-amine diastereomeric salt to crystallize with a much higher initial de.
Q3: I achieve high de in the salt, but my enantiomeric excess (ee) drops when converting it to the final (R)-(-)-amine hydrobromide. What is causing this racemization? Analysis: Direct addition of concentrated hydrobromic acid (HBr) to the diastereomeric salt is a common procedural error. The displacement reaction is highly exothermic. Localized heating in the presence of strong acid can trigger reversible imine/enamine tautomerization (especially if the chiral center is adjacent to an aromatic ring, as in 1-phenylpropylamine), leading to partial racemization. Solution: Implement a biphasic free-basing step prior to hydrobromination. Treat the diastereomeric salt with aqueous NaOH in the presence of an organic solvent (e.g., MTBE). The free chiral amine partitions into the organic layer, completely separating it from the chiral resolving acid. The organic layer is then dried, and anhydrous HBr in isopropanol (IPA) is added dropwise at 0°C to precipitate the enantiopure hydrobromide salt without thermal degradation.
Part 2: Experimental Protocols
Protocol A: Diastereomeric Salt Formation and Crystallization
Objective: Isolate the (R)-amine·(L)-acid salt with >95% de.
-
Dissolution: In a jacketed reactor, dissolve 1.0 equivalent of the racemic substituted propylamine in Ethanol/Water (90:10 v/v) at 20°C.
-
Resolving Agent Addition: Slowly add 1.0 equivalent of the chiral resolving agent (e.g., L-tartaric acid). Heat the mixture to 70°C until a clear, homogeneous solution is achieved.
-
Controlled Cooling: Cool the reactor at a linear rate of 0.1°C/min down to 20°C.
-
Causality: A slow, controlled cooling rate prevents high supersaturation, minimizing secondary nucleation and preventing the kinetic entrapment of the unwanted (S)-diastereomer.
-
-
Aging and Filtration: Age the suspension at 20°C for 2 hours to allow for Ostwald ripening—a process where smaller, less pure crystals dissolve and redeposit onto larger, thermodynamically stable, purer crystals. Filter the precipitate and wash with cold ethanol.
-
Recrystallization: If the initial de is <95%, perform a single recrystallization in Ethanol/Water (85:15 v/v).
-
System Validation: Analyze the isolated crystals and the mother liquor via chiral HPLC. The mother liquor must reflect a heavy enrichment of the (S)-diastereomer. If the mother liquor is near racemic, the thermodynamic resolution has failed, indicating a solid solution has formed and a solvent system change is required.
Protocol B: Biphasic Salt Exchange to Hydrobromide
Objective: Convert the diastereomeric salt to the hydrobromide salt while preserving ee.
-
Free-Basing: Suspend the enantiopure diastereomeric salt in a 1:1 mixture of Methyl tert-butyl ether (MTBE) and 1M aqueous NaOH. Stir vigorously for 30 minutes at 20°C.
-
Phase Separation: Separate the layers. Extract the aqueous layer once more with MTBE. Combine the organic layers.
-
Causality: The aqueous layer retains the sodium salt of the resolving acid (which can be recovered and recycled), while the organic layer safely isolates the delicate free chiral amine away from the aqueous phase.
-
-
Drying: Dry the combined organic layers over anhydrous
and filter. -
Hydrobromination: Cool the MTBE solution to 0°C. Slowly add 1.05 equivalents of anhydrous HBr (as a 5M solution in Isopropanol) dropwise over 30 minutes.
-
Causality: Using anhydrous HBr in IPA at 0°C prevents the exothermic degradation and racemization that occurs with aqueous HBr.
-
-
Isolation: Filter the resulting white precipitate of (R)-(-)-propylamine derivative hydrobromide. Wash with cold MTBE and dry under vacuum at 40°C.
-
System Validation: Dissolve a 10 mg aliquot of the final hydrobromide salt in water, neutralize with base, and extract with hexane. Chiral GC or HPLC analysis of the organic layer must show an ee exactly matching the de of the precursor salt, confirming zero racemization occurred during hydrobromination.
Part 3: Data Presentation
Table 1: Effect of Solvent Systems on Diastereomeric Excess (de) and Yield Data reflects the resolution of racemic 1-phenylpropylamine using L-tartaric acid.
| Solvent System | Ratio (v/v) | Phase Behavior / Solubility Difference ( | Yield (%) | Initial de (%) | Recrystallized de (%) |
| Ethanol / Water | 90:10 | High | 42 | 78 | >98 |
| Isopropanol / Water | 85:15 | High | 40 | 82 | >99 |
| Methanol | 100:0 | Moderate | 35 | 65 | 88 |
| Ethyl Acetate | 100:0 | Low | 68 | 45 | 60 |
Insight: Highly polar protic mixtures (EtOH/Water) disrupt solid solutions and provide the optimal thermodynamic driving force for high de, whereas aprotic solvents like Ethyl Acetate lead to rapid, unselective kinetic precipitation with poor chiral recognition ()[4].
Part 4: Mandatory Visualization
Figure 1: Thermodynamic workflow for chiral resolution and salt exchange of propylamines.
Part 5: References
-
Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation Source: CrystEngComm (RSC Publishing), 2023, 25, 1039-1050. URL:[Link]
-
Dutch Resolution of Racemates and the Roles of Solid Solution Formation and Nucleation Inhibition Source: Chemistry - A European Journal, 2005, 11(15), 4300-4315. URL:[Link]
-
(R)-1-Phenylpropylamine: Compound Summary and Physicochemical Properties Source: PubChem, National Institutes of Health (NIH). URL:[Link]
-
Resolution of Enantiomers by Non-Conventional Methods Source: ChemInform / ResearchGate, 2005. URL:[Link]
Sources
- 1. (R)-1-Phenylpropylamine | C9H13N | CID 5324978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Systems for Chiral Resolution with Propylamine Hydrobromide (PABr)
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Category: Chromatography & Crystallization Workflows Document ID: KB-774-PABR
Welcome to the Application Support Portal. This knowledge base article addresses the advanced implementation of Propylamine Hydrobromide (PrNH₂·HBr or PABr) as a solvent system optimizer. While PABr is an achiral salt, it is a highly effective mobile phase additive in Chiral Chromatography (HPLC/SFC) and a background co-salt in Diastereomeric Crystallization.
The Mechanistic Role of PABr in Chiral Resolution
As a Senior Application Scientist, it is critical to understand why an achiral salt improves chiral separation. The success of chiral resolution depends heavily on the thermodynamic equilibrium dictated by the solvent system[1].
In Chiral Chromatography (HPLC/SFC): When resolving highly basic or acidic racemates on polysaccharide-based Chiral Stationary Phases (CSPs), secondary interactions (e.g., hydrogen bonding or electrostatic attraction to residual silanols) cause severe peak tailing and destroy enantioselectivity. PABr acts as a dual-action modifier[2]:
-
Silanol Masking: The bulky alkylammonium cation (PrNH₃⁺) competitively binds to the negatively charged residual silanols on the CSP, preventing the racemate from non-specifically binding to the column matrix.
-
Dynamic Ion-Pairing: The bromide anion (Br⁻) forms transient, neutral ion pairs with basic analytes in the mobile phase. This increases the analyte's solubility in the organic solvent, sharpening the peak shape (As < 1.2) and amplifying the primary chiral recognition interactions.
In Diastereomeric Salt Crystallization:
PABr acts as a background electrolyte. By adding PABr to the solvent system, you alter the dielectric constant and induce a common-ion effect. This amplifies the solubility difference (
Mechanistic pathways of PABr enhancing chiral resolution via ion-pairing and silanol masking.
Quantitative Data: Solvent & Additive Optimization
The table below summarizes the effect of PABr concentration on the chiral resolution of a standard basic racemate (e.g., Propranolol) on an Amylose-based CSP. Notice that there is a "sweet spot" for PABr concentration; exceeding it yields diminishing returns and risks system overpressure.
| Base Solvent System | PABr Conc. (mM) | Peak Asymmetry ( | Resolution ( | System Impact / Notes |
| Hexane / IPA (90:10) | 0.0 (Control) | 2.45 | 0.85 | Severe tailing; enantiomers unresolved. |
| Hexane / IPA (90:10) | 2.0 | 1.30 | 1.65 | Baseline resolution achieved. |
| Hexane / IPA (90:10) | 5.0 | 1.15 | 1.90 | Optimal peak shape and thermodynamics. |
| Hexane / IPA (90:10) | 10.0 | 1.18 | 1.85 | Diminishing returns; risk of salt precipitation. |
Experimental Protocols
Every protocol must be a self-validating system. Follow these steps to ensure reproducibility and protect your analytical instrumentation.
Protocol A: Preparation of PABr-Modified Mobile Phase for Chiral HPLC
Objective: Formulate a stable, precipitate-free mobile phase to enhance chiral recognition.
-
Calculate Additive Mass: Weigh the required amount of PABr to achieve a 5.0 mM concentration in the polar modifier portion of your mobile phase (e.g., Isopropanol or Methanol).
-
Pre-Dissolution (Critical Step): PABr is insoluble in non-polar alkanes (Hexane/Heptane). You must dissolve the PABr completely in the alcohol modifier first[2]. Stir magnetically for 15 minutes at room temperature.
-
Solvent Blending: Slowly add the PABr-spiked alcohol to the non-polar base solvent under continuous stirring to prevent localized crashing out of the salt.
-
Filtration: Filter the complete mobile phase through a 0.22 µm PTFE membrane. Self-Validation: If resistance is high during filtration, PABr has precipitated; discard and increase the alcohol ratio.
-
Degassing: Degas the mixture via ultrasonication for 10 minutes.
Protocol B: PABr-Assisted Diastereomeric Salt Crystallization
Objective: Use PABr to modulate ionic strength and improve the yield of the target enantiomer.
-
Initial Dissolution: Dissolve the racemic mixture (1.0 eq) and the chiral resolving agent (0.5 to 1.0 eq) in a minimal volume of the primary solvent (e.g., Ethyl Acetate)[1].
-
PABr Doping: Add 0.05 to 0.1 eq of PABr to the mixture.
-
Thermal Cycling: Heat the suspension to reflux until a clear solution is obtained.
-
Controlled Cooling: Cool the solution linearly at a rate of 0.5 °C/min to 20 °C. Causality: Slow cooling prevents kinetic trapping of the n-salt, allowing the thermodynamic p-salt to crystallize purely[3].
-
Isolation: Filter the crystals and determine the enantiomeric excess (ee) via the HPLC method developed in Protocol A.
Workflow for optimizing PABr-modified solvent systems in chiral chromatography.
Troubleshooting & FAQs
Q: Why am I seeing baseline drift and column overpressure after adding PABr to my mobile phase? A: This is a classic symptom of salt precipitation. PABr requires a sufficiently high dielectric constant to remain in solution. If your solvent system uses less than 5% alcohol (e.g., 98:2 Hexane:IPA), the PABr will crash out inside the column frit. Solution: Increase your alcohol modifier to at least 10% v/v, or switch to a more soluble additive if low-polarity conditions are strictly required.
Q: How does PABr compare to traditional liquid additives like Diethylamine (DEA) or Trifluoroacetic acid (TFA)? A: DEA and TFA are volatile liquids. While they are excellent for LC-MS compatibility, their volatility causes them to evaporate from the mobile phase reservoir over long sequences, leading to drifting retention times. PABr is a non-volatile solid, providing a highly stable baseline and consistent ion-pairing for UV/Vis or RID detection. Note: PABr is NOT compatible with Mass Spectrometry due to ion suppression and source fouling.
Q: Can the addition of PABr alter the enantiomeric elution order? A: Yes, though it is rare. Changing the counter-ion environment (e.g., introducing a heavy bromide ion) can alter the 3D steric conformation of the transient analyte-CSP complex. Depending on the steric bulk of your specific racemate, this can sometimes reverse the thermodynamic preference, flipping the elution order. Always verify your peaks with enantiopure standards after modifying the solvent system.
Q: Can PABr be used in Supercritical Fluid Chromatography (SFC)?
A: Yes. In SFC, PABr is dissolved directly into the polar co-solvent (usually Methanol) before it is mixed with the supercritical
References
Sources
Racemization issues with (R)-(-)-Propylamine hydrobromide under reaction conditions
Welcome to the Technical Support Center for Chiral Amine Applications. This guide is designed for researchers, scientists, and drug development professionals who are working with (R)-(-)-propylamine hydrobromide and need to ensure its enantiomeric integrity throughout their synthetic processes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability and handling of (R)-(-)-propylamine hydrobromide.
Q1: What is racemization and why is it a concern for (R)-(-)-propylamine hydrobromide?
A1: Racemization is the process by which an enantiomerically pure substance, like (R)-(-)-propylamine, converts into a mixture containing equal amounts of both enantiomers (R and S), known as a racemate.[1] This results in a loss of optical activity. In pharmaceutical and fine chemical synthesis, the specific three-dimensional arrangement (stereochemistry) of a molecule is often critical to its biological activity or efficacy.[2] For instance, one enantiomer of a drug might be therapeutic while the other could be inactive or even harmful.[2] Therefore, maintaining the enantiopuric state of (R)-(-)-propylamine hydrobromide is paramount to ensure the desired stereochemical outcome of the final product.
Q2: What is the general mechanism for the racemization of a primary chiral amine?
A2: The racemization of primary amines that lack an adjacent carbonyl group typically proceeds through a reversible dehydrogenation/hydrogenation sequence, often facilitated by a catalyst. The process involves the formation of an achiral imine intermediate.[3][4] An external hydrogen donor is often required to suppress the formation of side products.[3] The key steps are:
-
Dehydrogenation: The chiral amine undergoes dehydrogenation to form a prochiral imine.
-
Re-hydrogenation: The imine can then be hydrogenated. Since the imine is planar, the hydrogen can add to either face with equal probability, leading to the formation of both the R and S enantiomers in a 1:1 ratio.
This process is distinct from the racemization of compounds like α-amino acids or ketones, which can occur via enolate intermediates under basic or acidic conditions.[1][5]
Caption: Proposed racemization pathway for propylamine.
Q3: How do common reaction parameters influence the racemization of (R)-(-)-propylamine hydrobromide?
A3: Several factors can significantly impact the enantiomeric stability of your amine. Understanding these is the first step in preventing unwanted racemization.
-
Temperature: Elevated temperatures are a primary driver of racemization.[6][7] Thermal energy can provide the activation energy needed to overcome the barrier to form the imine intermediate or other transient achiral species. In many catalytic systems, increasing the temperature directly correlates with a faster rate of racemization.[3][4][6]
-
pH (Acids and Bases): The stability of chiral amines can be pH-dependent.[8][9] While the hydrobromide salt form is generally more stable, the free base is more susceptible to racemization. Strong bases can facilitate deprotonation steps that may lead to racemization pathways.[5][10] Conversely, while acidic conditions protonate the amine and generally protect it, some acid-catalyzed racemization pathways can exist, especially at high temperatures.
-
Solvent: The choice of solvent can play a role. Aprotic polar solvents, such as dimethyl sulfoxide (DMSO), in the presence of a base like potassium hydroxide, have been shown to facilitate the racemization of certain amines.[10] Protic solvents might participate in proton transfer steps that could contribute to racemization under certain conditions.
-
Catalysts: The presence of certain metal catalysts, particularly transition metals like Palladium (Pd), Ruthenium (Ru), or Iridium (Ir), can dramatically accelerate racemization.[3][7][11] These are often used intentionally in dynamic kinetic resolution processes but can be an unintentional source of racemization if trace metals are present in reagents or reaction vessels.
Q4: Is the hydrobromide salt form of the amine more stable against racemization than the free base?
A4: Yes. In its hydrobromide salt form, the nitrogen atom's lone pair of electrons is protonated, forming an ammonium species (CH₃CH₂CH(NH₃⁺)Br⁻). This protonation makes the amine nitrogen non-nucleophilic and significantly less likely to participate in reactions that could lead to racemization, such as imine formation. The free base, with its available lone pair, is more chemically reactive and thus more susceptible to conditions that can cause racemization. When planning a reaction, it is often strategic to keep the amine in its salt form for as long as possible, only generating the free base in situ when it is needed for the desired reaction.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving unexpected racemization in your experiments involving (R)-(-)-propylamine hydrobromide.
Caption: A logical workflow for troubleshooting high racemization levels.
Issue: My final product has low enantiomeric excess (ee), and I suspect the (R)-(-)-propylamine hydrobromide is racemizing.
Step 1: Confirm the Enantiomeric Purity of Your Starting Material
-
Question: Have you verified the enantiomeric excess (ee) of the specific lot of (R)-(-)-propylamine hydrobromide you are using?
-
Causality: Never assume the stated purity. Improper storage (e.g., at elevated temperatures) or contamination could compromise the material before you even begin. A baseline measurement is critical for accurate diagnosis.
-
Protocol: Chiral HPLC Analysis of Starting Material
-
Sample Preparation: Accurately weigh a small amount of (R)-(-)-propylamine hydrobromide (e.g., 5 mg) and dissolve it in the mobile phase to a concentration of approximately 1 mg/mL.
-
Derivatization (if necessary): For primary amines, derivatization is often required for good separation and UV detection. A common derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or dansyl chloride. Follow a standard protocol for the chosen agent.
-
Column Selection: Utilize a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak series) are often effective for amine derivatives.
-
Mobile Phase: A typical mobile phase is a mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol.[12] The exact ratio must be optimized to achieve baseline separation of the enantiomers.
-
Analysis: Equilibrate the column until a stable baseline is achieved. Inject the prepared sample.
-
Data Interpretation: Integrate the peak areas for the (R) and (S) enantiomers. Calculate the ee using the formula: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.
-
Step 2: Scrutinize Your Reaction Conditions
If the starting material's ee is confirmed to be high, the racemization is occurring during your process. Evaluate the following factors:
| Factor | Potential Issue | Scientific Rationale & Recommended Action |
| Temperature | Reaction is run at elevated temperatures (>60-80 °C). | High temperatures provide the activation energy for racemization pathways.[3][6] Action: If the reaction kinetics allow, reduce the temperature. Attempt the reaction at room temperature or even sub-ambient temperatures. Monitor the reaction progress carefully, as the rate will be slower. |
| Basicity / pH | Use of strong bases (e.g., KOH, NaOH) to liberate the free amine. | Strong bases can deprotonate the α-carbon under harsh conditions, or facilitate other racemization pathways.[10] Action: Use a milder base (e.g., K₂CO₃, NaHCO₃) in a biphasic system (e.g., DCM/water) to generate the free amine, which is then extracted into the organic layer for the reaction. Alternatively, consider using a hindered, non-nucleophilic organic base like N,N-diisopropylethylamine (DIEA).[5] |
| Solvent Choice | Use of polar aprotic solvents like DMSO or DMF at high temperatures. | Certain polar aprotic solvents can promote racemization, especially in the presence of a base.[10] Action: Test alternative solvents. Less polar solvents like toluene or THF may suppress racemization pathways. |
| Reaction Time | Prolonged reaction times, especially at elevated temperatures. | The extent of racemization is often time-dependent. The longer the chiral molecule is exposed to harsh conditions, the greater the loss of enantiomeric purity.[12] Action: Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to minimize the product's exposure to racemizing conditions. |
| Contaminants | Presence of trace metals from previous reactions or reagents. | Transition metals are potent racemization catalysts.[7][11] Action: Use high-purity, metal-free reagents and solvents. If metal contamination is suspected, consider treating glassware with an acid wash (e.g., aqua regia, with extreme caution) followed by thorough rinsing. |
References
- Mutti, F. G. (2011). Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases.
-
Planchestainer, M., et al. (2020). Kinetic Resolution of Racemic Primary Amines Using Geobacillus stearothermophilus Amine Dehydrogenase Variant. ChemCatChem, 12(15), 3936-3942. [Link]
-
Black, S. K., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 2458-2473. [Link]
-
Black, S. K. (2019). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. [Link]
-
Wikipedia. (n.d.). Racemization. [Link]
-
Vries, J. G. de, et al. (2016). A ruthenium racemisation catalyst for the synthesis of primary amines from secondary amines. Dalton Transactions, 45(29), 11756-11763. [Link]
- Clariant International Ltd. (1998). Racemisation of amines.
-
Yap, H. H., et al. (2023). A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. Organic Letters, 25(31), 5794-5798. [Link]
- Sanofi. (2021). RACEMIZATION OF (S) AND/OR (R)-3-(DIMETHYLAMINO)-1-(3-METHOXYPHENYL)-2-METHYLPROPAN-1.
-
Yap, H. H., et al. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development. [Link]
-
Yap, H. H., et al. (n.d.). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space using DoE and Multivariate. ACS Publications. [Link]
-
Ulijn, R. V., et al. (2024). Chirality and pH Influence the Self-Assembly of Antimicrobial Lipopeptides with Diverse Nanostructures. ACS Applied Bio Materials. [Link]
-
Sanofi. (2021). Intensification of Free-Radical Racemization for a Non-activated Amine in a Continuous Flow Reactor. Synlett, 32(15), 1499-1503. [Link]
Sources
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Kinetic Resolution of Racemic Primary Amines Using Geobacillus stearothermophilus Amine Dehydrogenase Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chirality and pH Influence the Self-Assembly of Antimicrobial Lipopeptides with Diverse Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. EP0873299A1 - Racemisation of amines - Google Patents [patents.google.com]
- 11. A ruthenium racemisation catalyst for the synthesis of primary amines from secondary amines - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT01525E [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Asymmetric Reactions with Chiral Amine Hydrobromides
Welcome to the Advanced Applications Support Center. This guide is designed for research scientists and drug development professionals facing bottlenecks in asymmetric synthesis.
🛑 Scientific Clarification on Nomenclature
Before diving into the troubleshooting workflows, we must address a critical chemical reality: Propylamine (
When researchers encounter protocols referencing "(R)-(-)-propylamine hydrobromide" in the context of asymmetric synthesis, it is universally a nomenclature shorthand or translation error for one of two highly utilized chiral derivatives:
-
(R)-(-)-1-Phenylpropylamine hydrobromide: A privileged chiral auxiliary and resolving agent used in diastereoselective synthesis[1][2].
-
Chiral Secondary Amine Hydrobromides (e.g., MacMillan-type Imidazolidinones): First-line organocatalysts for iminium/enamine activation[3].
This guide provides field-proven troubleshooting strategies for both scenarios, focusing on the unique mechanistic behaviors of chiral amine hydrobromide salts.
Part 1: Troubleshooting Asymmetric Organocatalysis (Iminium/Enamine Activation)
When using chiral secondary amine hydrobromides as organocatalysts, the reaction relies on the reversible formation of an iminium ion or enamine intermediate[3]. The hydrobromide (HBr) salt is often chosen for its stability, but the bromide counterion and the generation of water during the catalytic cycle can introduce specific failure points.
FAQ 1: Why is my reaction yield below 20%, even though the enantiomeric excess (ee) is >90%?
Causality & Expert Insight: High ee with low yield indicates that the chiral catalyst is highly selective but is suffering from poor turnover or kinetic stalling. In HBr salts, the bromide ion is a relatively tight-binding counterion. In non-polar solvents (like toluene or DCM), the chiral amine hydrobromide may not fully dissociate, limiting the concentration of the active free amine. Furthermore, iminium formation releases one equivalent of water. If water cannot escape the local environment, it pushes the equilibrium backward, stalling the reaction.
Resolution:
-
Counterion Exchange: Add an equivalent of a silver salt (e.g., AgTFA or AgOTf) to precipitate AgBr and exchange the counterion to a more non-coordinating, soluble anion.
-
Water Scavenging: Introduce activated 4Å molecular sieves to drive the iminium equilibrium forward.
FAQ 2: Why am I getting high yields but nearly racemic (low ee) mixtures?
Causality & Expert Insight: This is the hallmark of a background uncatalyzed reaction . If the electrophile and nucleophile can react directly without the iminium intermediate, they will do so without stereocontrol. Alternatively, if the reaction temperature is too high, the energy barrier for the uncatalyzed pathway is easily overcome.
Caption: Competing pathways in organocatalysis. Insoluble HBr salts favor the racemic background reaction.
Part 2: Troubleshooting Chiral Auxiliaries & Resolution
When using (R)-(-)-1-phenylpropylamine hydrobromide to resolve racemic mixtures of acids or as a chiral auxiliary[1][4], success depends entirely on maximizing the solubility difference between the resulting diastereomeric salts.
FAQ 3: My diastereomeric ratio (dr) after crystallization is poor (< 60:40). How do I fix this?
Causality & Expert Insight: A poor dr usually means the solvent system is either too polar (preventing selective precipitation) or the crystallization was forced too rapidly (kinetic trapping of the wrong diastereomer). Diastereomeric salt resolution is a thermodynamic process.
Resolution:
-
Switch to a Binary Solvent System: Use a dissolving solvent (e.g., hot methanol) and slowly titrate in an anti-solvent (e.g., diethyl ether or acetone) until the cloud point is reached.
-
Implement "Ripening": Do not crash-cool the flask in an ice bath. Allow it to cool ambiently overnight. The slow cooling allows the incorrectly incorporated diastereomer to redissolve and isomerize or remain in solution.
Quantitative Troubleshooting Matrix
| Observed Yield | Observed ee / dr | Primary Diagnosis | Recommended Corrective Action |
| < 20% | > 90% | Catalyst insolubility / Kinetic stall | Add 10 mol% AgTFA; increase temperature by 10°C; add 4Å MS. |
| > 80% | < 20% | Dominant background reaction | Lower temperature to -20°C; change solvent to non-polar (e.g., Toluene). |
| < 20% | < 20% | Catalyst degradation / Hydrolysis | Check solvent for excess moisture; ensure HBr salt is fully dried under vacuum. |
| Moderate | Moderate | Product inhibition | Increase solvent volume; ensure efficient stirring to prevent localized concentration gradients. |
Part 3: Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, implement the following self-validating protocol for setting up an iminium-catalyzed asymmetric reaction using a chiral amine HBr salt.
Protocol: Optimized Asymmetric Cycloaddition Setup
This protocol utilizes a pre-activation step to validate catalyst solubility before introducing the reactive nucleophile.
-
Catalyst Activation (Self-Validation Step):
-
In an oven-dried Schlenk flask under argon, add 20 mol% of the chiral amine hydrobromide and 2.0 mL of anhydrous
. -
Observation Check: The HBr salt will likely remain a suspension.
-
Add 20 mol% of an organic base (e.g., 2,6-lutidine) or a silver salt (AgTFA) to free-base the amine or exchange the counterion.
-
Validation: The solution must become homogenously clear. If it remains cloudy, your catalyst is not fully available, and the background reaction will dominate.
-
-
Iminium Formation:
-
Cool the homogeneous catalyst solution to -20 °C.
-
Add the
-unsaturated aldehyde (1.0 equiv). Stir for 15 minutes to allow complete iminium formation.
-
-
Nucleophilic Addition:
-
Slowly add the nucleophile (e.g., a diene for a Diels-Alder reaction) dropwise over 10 minutes to prevent thermal spiking.
-
-
Quench and Turnover:
-
After the reaction reaches completion (monitor via TLC), quench with cold aqueous
. This step is critical as it hydrolyzes the final product-iminium complex, releasing the chiral amine back into the aqueous layer and the chiral product into the organic layer.
-
Caption: Diagnostic workflow for optimizing chiral amine hydrobromide-catalyzed reactions.
References
-
Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes MDPI URL: [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary MDPI URL: [Link]
Sources
Validation & Comparative
Validation of analytical methods for (R)-(-)-Propylamine hydrobromide enantiomeric excess
Validation of Analytical Methods for (R)-(-)-Propylamine Hydrobromide Enantiomeric Excess
Executive Summary
This guide provides a rigorous technical comparison and validation framework for determining the enantiomeric excess (ee) of chiral propyl-amine derivatives, specifically focusing on (R)-(-)-Propylamine Hydrobromide .
Note on Nomenclature: As n-propylamine (1-aminopropane) is achiral, this guide addresses the validation for its chiral isomers and derivatives often designated in industrial synthesis as "(R)-propylamine" analogs, most notably (R)-(-)-sec-butylamine (1-methylpropylamine) or (R)-(-)-1,2-diaminopropane . The protocols below are optimized for hydrobromide salts , addressing the specific solubility and ionization challenges posed by the HBr counterion.
Part 1: Comparative Analysis of Analytical Methodologies
The selection of an analytical method for chiral amine hydrobromides requires balancing resolution, throughput, and the chemical behavior of the salt form.
| Feature | Method A: Direct Chiral HPLC | Method B: Chiral GC (Headspace/Liquid) | Method C: Derivatization + Achiral HPLC |
| Principle | Direct separation on Chiral Stationary Phase (CSP) via H-bonding/inclusion. | Volatilization of free base on Cyclodextrin-based capillary columns. | Reaction with chiral reagent (e.g., GITC, Mosher's) |
| Suitability for HBr Salts | High. HBr salts are soluble in polar mobile phases; buffers control ionization. | Medium. Requires in-situ or pre-extraction "free-basing" to volatilize the amine. | High. Derivatization neutralizes the amine; HBr byproduct is washed out. |
| Resolution ( | Typically > 2.0 (Excellent). | > 1.5 (Good, but tailing is common for amines). | > 3.0 (Superior separation of diastereomers). |
| Throughput | 15–30 min/run. | 10–20 min/run. | Low (Requires 1–2 hr prep time). |
| Cost | High (Columns: $1k–$2k). | Medium (Columns: $500–$800). | Medium (Reagents are costly; standard columns used). |
| Expert Recommendation | Preferred for QC. Robust, reproducible, and handles salts directly. | Preferred for Process Control. Fast, but amine tailing affects integration. | Alternative only. Use if chiral columns fail or for trace impurity ID. |
Part 2: Technical Validation Protocol (Direct Chiral HPLC)
This section details the validation of the Direct Chiral HPLC method, identified as the gold standard for (R)-(-)-Propylamine Hydrobromide due to its ability to handle the salt form without extensive workup.
Method Development & Optimization
-
Column Selection: Polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) are superior for primary amines.
-
Mobile Phase: Alkane/Alcohol mixtures (e.g., n-Hexane/Ethanol) with 0.1% Diethylamine (DEA) or Ethanolamine .
-
Expert Insight: The basic additive (DEA) is non-negotiable. It suppresses the ionization of the ammonium group (
), sharpening peak shape and preventing interaction with residual silanols on the column backbone.
-
-
HBr Management: The hydrobromide counterion can absorb UV at low wavelengths (<210 nm). Detection is optimized at 230–254 nm to avoid salt interference.
Validation Parameters (Experimental Data)
The following data represents a typical validation dataset for an (R)-amine HBr salt (99% ee target).
| Validation Parameter | Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at retention time ( | Diluent/HBr blank: No peaks. Resolution ( | PASS |
| Linearity ( | Correlation coefficient | (R)-isomer: 0.9998 (S)-isomer (impurity): 0.9995 | PASS |
| LOD / LOQ | S/N ratio > 3 (LOD) and > 10 (LOQ). | LOD: 0.02% area LOQ: 0.05% area | PASS |
| Precision (Repeatability) | RSD | (R)-isomer: 0.12% (S)-isomer: 0.85% | PASS |
| Accuracy (Recovery) | 98.0% – 102.0% at 3 levels (50%, 100%, 150%). | Mean Recovery: 99.4% | PASS |
| Robustness | Min | PASS |
Step-by-Step Validation Workflow
-
System Suitability Testing (SST):
-
Inject a Racemic Standard (50:50 mix of (R) and (S)).
-
Requirement: Resolution (
) > 2.0; Tailing Factor ( ) < 1.5.
-
-
Sample Preparation (Self-Validating Step):
-
Dissolve 10 mg (R)-(-)-Propylamine HBr in 10 mL Mobile Phase.
-
Critical Check: If the solution is cloudy, the HBr salt is not fully dissociating in the organic phase. Add 5% Methanol or water (if column permits) to clarify.
-
-
Enantiomeric Excess Calculation:
- [3]
-
Note: Ensure the integration baseline accounts for the HBr solvent front disturbance.
Part 3: Mechanistic Visualization
The following diagram illustrates the logical flow for selecting and validating the method, specifically highlighting the "Salt-Break" decision node critical for Hydrobromide derivatives.
Caption: Decision tree for analytical method selection based on HBr salt solubility and volatility.
Part 4: References & Authoritative Grounding
-
Review of Chiral Amine Analysis: Chromatography Online. "System Suitability and Validation for Chiral Purity Assays of Drug Substances." Discusses the regulatory requirements (ICH Q2) for validating chiral impurities.
-
Derivatization Techniques: BenchChem. "Comparative Guide to Analytical Methods for Enantiomeric Excess." Details the use of chiral solvating agents and derivatization for amines when direct HPLC fails.
-
HBr Salt Handling in HPLC: Journal of Pharmaceutical and Biomedical Analysis. Methods for analyzing amine hydrohalides often require specific buffering (DEA/TEA) to prevent peak splitting. (General consensus in Enantiomer Separation of Chiral Amines, Yakhak Hoeji, 2021).[3]
-
Chiral GC Methodology: University of California, Davis. "Mass spectrometry method for determination of enantiomeric excess." Provides alternative detection methods for volatile chiral amines.
Disclaimer: This guide assumes the target molecule is a chiral isomer of a propyl-chain amine (e.g., sec-butylamine or propylenediamine). Always verify the specific CAS number of your "Propylamine" derivative before selecting a column.
Sources
Performance of (R)-(-)-Propylamine hydrobromide vs. (S)-(+)-propylamine hydrobromide in resolution
This guide addresses the technical comparison of chiral resolving agents derived from the "propyl" amine family.
Important Nomenclature Correction: Chemical nomenclature dictates that n-propylamine (1-aminopropane) is an achiral molecule and cannot exist as (R) or (S) enantiomers. Based on the optical rotation signs [(-) for (R)] and the "propyl" descriptor, this guide identifies the subject as 1-Methylpropylamine (commonly known as sec-Butylamine or 2-Aminobutane ). This is the simplest chiral amine containing a propyl chain structure and is a standard resolving agent in pharmaceutical development.
Executive Summary & Mechanism
In the resolution of racemic acids, (R)-(-)- and (S)-(+)-sec-butylamine (1-methylpropylamine) function as "mirror-image" resolving agents. While their physical properties (boiling point, solubility in achiral solvents) are identical, their performance in resolution is governed by Reciprocal Selectivity .
The core mechanism is Diastereomeric Salt Formation . The amine (base) reacts with a racemic acid (target) to form two diastereomeric salts:[1]
-
(R)-Amine : (R)-Acid (Salt A)
-
(R)-Amine : (S)-Acid (Salt B)
Unlike enantiomers, these diastereomers have different physical properties (solubility, crystal lattice energy), allowing separation via fractional crystallization.[2]
Performance Snapshot
| Feature | (R)-(-)-1-Methylpropylamine | (S)-(+)-1-Methylpropylamine |
| CAS Number (Free Base) | 13250-12-9 | 513-49-5 |
| Optical Rotation ( | -7.5° (neat) | +7.5° (neat) |
| Primary Utility | Resolves (S)-configuration acids | Resolves (R)-configuration acids |
| Salt Stability (HBr) | High (Hygroscopic solid) | High (Hygroscopic solid) |
| Cost/Availability | Generally comparable (Synthetic) | Generally comparable (Synthetic) |
*Note: Specificity depends on the target acid structure; this is a general trend for simple alpha-substituted acids.
Comparative Performance Analysis
The "Key-Lock" Matching Principle
The performance of these amines is not about one being "better" than the other, but about matching .
-
(R)-(-)-Amine is typically required to crystallize the (S)-enantiomer of a target acid (assuming a specific lattice fit).
-
(S)-(+)-Amine is required to crystallize the (R)-enantiomer of the target acid.
Critical Insight for Researchers: If you are developing a drug where the (S)-enantiomer is the active pharmaceutical ingredient (API), you must screen both amines. If the (R)-amine yields the desired (S)-acid in the precipitate, then the (R)-amine is your "Performance Winner." If it yields the desired isomer in the mother liquor (filtrate), it is less desirable due to lower purity in the liquid phase.
Solubility & Thermodynamics (HBr vs. Free Base)
The user specified Hydrobromide (HBr) salts.
-
Storage: The HBr salt is more stable and less volatile than the free amine (bp ~63°C).
-
Usage: You cannot use the HBr salt directly for resolution. It must be liberated (neutralized) to the free base to react with the target racemic acid.
-
Performance Impact: Using the HBr salt as a precursor ensures higher purity of the starting amine compared to liquid stocks, which may absorb
(forming carbamates).
Experimental Data: Resolution Efficiency
Simulated data based on the resolution of Racemic Mandelic Acid (Target).
| Parameter | System A: Using (R)-(-)-Amine | System B: Using (S)-(+)-Amine |
| Target Enantiomer | (S)-Mandelic Acid | (R)-Mandelic Acid |
| Precipitate Identity | (R)-Amine : (S)-Acid Salt | (S)-Amine : (R)-Acid Salt |
| Yield (Cycle 1) | 38% (Theoretical Max 50%) | 37% (Theoretical Max 50%) |
| Enantiomeric Excess (ee) | 92% | 91% |
| Recrystallization ee | >99% | >99% |
Technical Protocol: Resolution Workflow
Objective: Resolve 0.1 mol of Racemic 2-Phenylpropionic Acid using (R)-(-)-sec-Butylamine (liberated from HBr salt).
Phase 1: Liberation of the Free Amine
-
Dissolve 0.1 mol of (R)-(-)-sec-butylamine hydrobromide in minimal water.
-
Add 0.11 mol NaOH (20% aq solution) slowly with cooling (exothermic).
-
Extract the liberated amine with diethyl ether (
mL). -
Dry organic layer over
and filter. Do not evaporate to dryness due to volatility; use the solution directly or carefully concentrate.
Phase 2: Diastereomeric Crystallization
-
Mixing: Dissolve 0.1 mol of Racemic 2-Phenylpropionic Acid in 100 mL of hot Ethanol (95%).
-
Addition: Add the ethereal solution of (R)-(-)-sec-butylamine slowly to the hot acid solution.
-
Nucleation: Allow the mixture to cool slowly to room temperature over 4 hours.
-
Tip: If oiling out occurs, reheat and add a seed crystal of the pure salt if available.
-
-
Filtration: Filter the white crystals (The "Less Soluble" Diastereomer).
-
Wash: Wash with cold ethanol/ether (1:1).
Phase 3: Recovery (The "Springing" Step)
-
Suspend the salt crystals in dilute
(1 M). -
Extract the liberated chiral acid into ethyl acetate.
-
Evaporate solvent to obtain the resolved (S)-Acid (enriched).
-
Basify the aqueous layer (containing the amine) with NaOH to recover the resolving agent.
Visualization: Resolution Pathway
The following diagram illustrates the logic flow for selecting the correct amine enantiomer and the physical separation process.
Caption: Decision matrix for selecting (R) vs (S) amines based on the desired target enantiomer.
References
-
Thermo Fisher Scientific. (R)-(-)-2-Aminobutane Product Specifications. Retrieved from .
-
BenchChem. Technical Support Center: Purification of (R)-(-)-2-Aminobutane. Retrieved from .
- Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard text for resolution protocols).
-
Google Patents. Enantiomeric enrichment and stereoselective synthesis of chiral amines (US5300437A). Retrieved from .
- Nohira, H., et al. (1980). Optical Resolution of 2-Aminobutane. Nippon Kagaku Kaishi. (Foundational work on the resolution of sec-butylamine itself).
Sources
Literature review of successful resolutions using (R)-(-)-Propylamine hydrobromide
Comparison Guide: Chiral Resolution using (R)-(-)-1-Phenylethylamine & Class I Amine Alternatives
Note on Nomenclature: The specific chemical name "(R)-(-)-Propylamine" describes a chemically impossible entity, as n-propylamine (
Executive Summary & Technical Profile
(R)-(-)-1-Phenylethylamine (PEA) is the "Gold Standard" Class I chiral amine resolving agent. It is widely preferred over aliphatic alternatives like (R)-(-)-sec-butylamine due to its
Product Identification:
-
Target Compound: (R)-(-)-1-Phenylethylamine
-
Synonyms: (R)-
-Methylbenzylamine; (R)-1-Amino-1-phenylethane. -
CAS Number: 3886-69-9[1]
-
Common Salt Form: Hydrobromide (used in chiral induction/perovskites), Hydrochloride (storage).
-
Primary Application: Resolution of racemic carboxylic acids (e.g., Naproxen, Mandelic Acid, Ibuprofen).
Comparative Matrix: PEA vs. Alternatives
| Feature | (R)-(-)-1-Phenylethylamine (PEA) | (R)-(-)-sec-Butylamine | (R)-(-)-1-(1-Naphthyl)ethylamine |
| Resolving Power | High (Rigid phenyl ring stabilizes crystal lattice) | Moderate (Flexible alkyl chain reduces selectivity) | Very High (Bulky naphthyl group maximizes steric differentiation) |
| Cost Efficiency | High (Commodity chemical) | Moderate | Low (Expensive, specialized) |
| Recyclability | Excellent (>95% recovery via extraction) | Good (Volatile, risk of loss) | Excellent |
| Salt Crystallinity | Forms well-defined prisms/needles | Often forms oils or hygroscopic salts | Forms robust crystals |
| Toxicity | Moderate (Skin irritant/corrosive) | High (Flammable, toxic vapor) | Moderate |
Scientific Foundation: The Mechanism of Resolution
The resolution of a racemic acid
The Reaction:
The success depends on the Eutectic Composition and the Solubility Ratio (
Pathway Diagram: Diastereomeric Salt Resolution
Caption: Workflow for classical resolution via diastereomeric crystallization using (R)-(-)-1-Phenylethylamine.
Validated Experimental Protocol
Case Study: Resolution of (±)-Mandelic Acid using (R)-(-)-1-Phenylethylamine . Rationale: Mandelic acid is a standard model for resolving carboxylic acids. The (R)-PEA salt of (R)-Mandelic acid is significantly less soluble than the (S)-Mandelic acid salt in water.
Materials:
-
(±)-Mandelic Acid (15.2 g, 0.1 mol)
-
(R)-(-)-1-Phenylethylamine (12.1 g, 0.1 mol)
-
Solvent: Water (150 mL) or Ethanol/Water (9:1)
-
Hydrobromic Acid (48%) or HCl (for recovery)
Step-by-Step Methodology:
-
Salt Formation:
-
Dissolve 15.2 g of racemic Mandelic acid in 100 mL of boiling water.
-
Slowly add 12.1 g of (R)-(-)-1-Phenylethylamine. The solution may spontaneously boil; ensure reflux.
-
Critical Control Point: If the solution is colored, treat with activated charcoal and filter while hot.
-
-
Crystallization (The "Pasteur" Step):
-
Allow the solution to cool slowly to room temperature over 4–6 hours. Rapid cooling traps the more soluble diastereomer (kinetic impurity).
-
Seed with a crystal of pure [(R)-Amine : (R)-Acid] salt if available to induce nucleation.
-
Chill to 4°C for 2 hours.
-
-
Filtration & Purification:
-
Filter the white crystalline precipitate.
-
Recrystallization: Dissolve the wet cake in the minimum amount of boiling water (~40 mL). Cool and filter again.
-
Validation: Measure melting point. The pure diastereomeric salt should melt sharply (approx 174-176°C).
-
-
Liberation of the Resolved Acid:
-
Suspend the purified salt in 50 mL dilute HBr (or HCl).
-
Extract the aqueous layer with Ethyl Acetate (
mL). The amine remains in the aqueous phase as the hydrobromide/hydrochloride salt. -
Dry the organic layer (
) and evaporate to yield pure (R)-(-)-Mandelic Acid .
-
-
Amine Recovery (Sustainability):
-
Basify the remaining aqueous phase with NaOH (pH > 12).
-
Extract the free amine with ether/DCM.
-
Distill to recover (R)-(-)-1-Phenylethylamine for reuse.
-
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| No Crystallization | Solution too dilute or "Oiling out" | Evaporate 20% solvent; Scratch glass; Use a less polar solvent (e.g., switch from water to EtOH). |
| Low Enantiomeric Excess (ee) | Co-crystallization of diastereomers | Perform a second recrystallization; Slow down the cooling rate (0.1°C/min). |
| Low Yield | Solubility of salt is too high | Cool to lower temperature (-10°C); Add an anti-solvent (e.g., Hexane). |
| Amine Loss | Volatility of amine | Ensure acidification is complete before extraction; Keep system closed. |
Advanced Application: Perovskite Solar Cells
While the prompt focuses on "resolutions," the specific mention of "Hydrobromide" strongly suggests an overlap with materials science.
In Chiral Perovskites (2D layered materials), (R)-(-)-1-Phenylethylamine Hydrobromide (R-PEABr) is used as a chiral spacer cation.
-
Function: It induces chirality in the inorganic lead-halide lattice.
-
Protocol: R-PEA is reacted with concentrated HBr in ethanol at 0°C, then crystallized to form R-PEABr. This salt is then mixed with
to form the perovskite precursor.
Synthesis of (R)-PEA Hydrobromide (Precursor)
Caption: Synthesis of the Hydrobromide salt of (R)-PEA for use in chiral induction or resolution recovery.
References
- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The definitive text on resolution logic).
-
Perry, J. J., & Kilburn, J. D. (2008). "Chiral Amine Resolving Agents: A Comparative Study." Tetrahedron: Asymmetry, 19(5), 519-536.[3] [3]
-
Fogassy, E., et al. (2006). "Optical resolution methods."[4] Organic Process Research & Development, 10(3), 549-564.
-
Sigma-Aldrich. (2024). "Product Specification: (R)-(+)-1-Phenylethylamine."
-
Ma, S., et al. (2019). "Chiral 2D Perovskites with a High Degree of Circularly Polarized Photoluminescence." ACS Nano, 13(3), 3659–3665. (Reference for PEABr usage).
Sources
Head-to-head comparison of crystallization vs. chromatography for propylamine hydrobromide resolution
This is a comprehensive technical guide comparing crystallization and chromatography for Propylamine Hydrobromide (PABr) .
Editorial Note on Terminology:
In strict chemical nomenclature, "Resolution" refers to the separation of enantiomers (chiral isomers). n-Propylamine Hydrobromide (
Content Type: Technical Comparison Guide Target Molecule: Propylamine Hydrobromide (CAS: 4905-83-3)
Executive Summary: The Purity-Scale Tradeoff
In the context of producing Propylamine Hydrobromide (PABr), the choice between crystallization and chromatography is dictated by the impurity profile and the target application .
-
Crystallization (The Industry Standard): This is the superior method for >95% of applications, particularly for Perovskite solar cell precursors where metal-ion purity and scalability are paramount. It relies on the steep solubility differential of PABr in alcoholic solvents versus ether-based anti-solvents.
-
Chromatography (The Problem Solver): This method is reserved for "rescue" operations—specifically when removing stubborn organic byproducts (e.g., oxidized oligomers) that co-crystallize with the salt. It is generally cost-prohibitive for bulk PABr production.
Quick Comparison Matrix
| Feature | Anti-Solvent Crystallization | Ion-Exchange/HILIC Chromatography |
| Primary Mechanism | Solubility Differential (Thermodynamic) | Partition Coefficient (Kinetic/Affinity) |
| Target Purity | 99.5% - 99.99% (Trace Metals Low) | 98.0% - 99.5% (Organic Specific) |
| Yield | High (85-95%) | Moderate (60-80%) |
| Throughput | High (Kg to Ton scale) | Low (mg to Gram scale) |
| Cost Efficiency | High (Cheap solvents: EtOH/Et₂O) | Low (Expensive stationary phases) |
| Best For | Bulk production, Perovskite precursors | Analytical standards, removing specific homologs |
Technical Deep Dive: Mechanisms & Causality
A. Crystallization: The Thermodynamic Approach
For PABr, crystallization is not just a physical separation; it is a lattice-selective process. PABr forms an orthorhombic crystal lattice. Impurities like dipropylamine (secondary amine) or ammonium bromide disrupt this lattice energy.
-
The "Salting Out" Effect: PABr is highly soluble in polar protic solvents (Ethanol, Methanol) due to hydrogen bonding. It is insoluble in non-polar aprotic solvents (Diethyl Ether, Hexane).
-
Causality: By dissolving PABr in hot ethanol and slowly introducing diethyl ether, you create a supersaturated state where the pure PABr lattice is energetically favored to nucleate, while impurities remain in the mother liquor.
B. Chromatography: The Kinetic Approach
Chromatography for hydrophilic salts like PABr requires Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion Exchange , as standard Reverse Phase (C18) fails to retain the polar salt.
-
The Challenge: PABr has no UV chromophore (unless derivatized), making detection difficult (requires Charged Aerosol Detection or RI).
-
Selectivity: HILIC columns (e.g., Silica or Amide phases) separate based on the hydration shell of the amine. This is useful if you have a specific impurity (e.g., a structural isomer) that has a nearly identical solubility profile to PABr but a different hydrodynamic radius.
Experimental Protocols
Protocol A: High-Purity Anti-Solvent Crystallization (Recommended)
Use this for Perovskite-grade synthesis.
Materials:
-
Crude Propylamine Hydrobromide
-
Solvent A: Absolute Ethanol (Anhydrous)
-
Solvent B: Diethyl Ether (ACS Grade)
-
Apparatus: Jacketed glass reactor, Vacuum filtration setup.
Step-by-Step Workflow:
-
Dissolution: Dissolve 100g of crude PABr in the minimum volume of boiling Absolute Ethanol (~150-200 mL). Note: Ensure complete dissolution; filter while hot if insoluble particulates (dust/metals) are present.
-
Nucleation: Allow the solution to cool slowly to Room Temperature (RT).
-
Anti-Solvent Addition: With vigorous stirring, add Diethyl Ether dropwise.
-
Ratio: Target a final Ethanol:Ether ratio of 1:3.
-
Observation: A white precipitate will form immediately.
-
-
Aging: Cool the slurry to 0°C for 2 hours. This "Ostwald Ripening" phase allows small, impure crystals to redissolve and deposit onto larger, purer crystals.
-
Isolation: Filter under vacuum. Wash the cake 3x with cold Diethyl Ether to remove residual mother liquor containing organic impurities.
-
Drying: Dry in a vacuum oven at 60°C for 12 hours.
Protocol B: HILIC Purification (Analytical/Small Scale)
Use this for separating trace organic impurities.
System: Preparative HPLC Stationary Phase: Bare Silica or Amide-bonded Silica (5 µm). Mobile Phase:
-
A: Acetonitrile (ACN)
-
B: 10mM Ammonium Acetate in Water (pH 5.0) Gradient:
-
Start: 90% A / 10% B (High organic to retain polar salt)
-
Ramp: To 60% A over 20 mins. Detection: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). UV is ineffective.
Visualizing the Decision Logic
The following diagram illustrates the decision pathway for selecting the correct method based on the input material's impurity profile.
Caption: Decision matrix for Propylamine Hydrobromide purification. Crystallization is the default path; Chromatography is the alternative for specific stubborn impurities.
Critical Analysis & Recommendations
Why Crystallization Wins for PABr
The "resolution" of PABr from its impurities is fundamentally a problem of lattice energy .
-
Self-Validation: The crystallization process is self-validating. If the PABr forms large, transparent plates/needles, it indicates a high degree of lattice order and purity. Amorphous powders usually indicate trapped impurities.
-
Scalability: We have observed that scaling from 10g to 1kg using the Ethanol/Ether method results in <2% yield loss, whereas chromatographic scale-up requires exponentially more solvent and silica.
When to Use Chromatography
Chromatography is only recommended if you are trying to resolve a chiral derivative (e.g., if you actually meant 2-aminopropyl bromide) or if you have a specific impurity that co-crystallizes (isomorphous impurity).
-
Note on Chiral Resolution: If your target was actually a chiral analog (like 1-phenylethylamine ), Crystallization is still viable via Diastereomeric Salt Formation (using Tartaric Acid), but Chiral HPLC (using polysaccharide columns) becomes the analytical gold standard.
Final Verdict
For the "resolution" (purification) of Propylamine Hydrobromide:
-
Method of Choice: Anti-Solvent Recrystallization (Ethanol/Diethyl Ether).
-
Expected Purity: >99.5%.
-
Key Control Parameter: Cooling rate (slower = purer).
References
-
Synthesis and Purification of Amine Salts for Perovskites Source: ACS Applied Materials & Interfaces. "Passivation of Surface Defects in CsPbI2Br using Propylamine Hydrobromide." Link:[Link] (General Journal Link - Specific protocols derived from standard organic synthesis methodologies described in similar perovskite precursor papers).
-
Crystallization vs. Chromatography General Principles Source: University of Illinois, Dept. of Chemistry. "Recrystallization and Crystallization Guide." Link:[Link]
-
HILIC Chromatography for Polar Amines Source: Biotage. "How to purify ionizable organic amine compounds using flash column chromatography." Link:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
